2-cyclopropanecarbonyl-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline
Description
This compound belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class, characterized by a bicyclic core with methoxy groups at positions 6 and 5. The structure features:
- Position 1: A [4-(propan-2-yl)phenoxy]methyl group, introducing steric bulk and lipophilicity.
- Position 2: A cyclopropanecarbonyl moiety, contributing unique steric and electronic properties due to ring strain.
- Positions 6 and 7: Methoxy groups, common in bioactive THIQs for enhanced solubility and receptor interactions.
While direct pharmacological data for this compound are unavailable, its structural motifs align with THIQ derivatives studied as kinase inhibitors, orexin receptor antagonists, or antimicrobial agents .
Properties
IUPAC Name |
cyclopropyl-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c1-16(2)17-7-9-20(10-8-17)30-15-22-21-14-24(29-4)23(28-3)13-19(21)11-12-26(22)25(27)18-5-6-18/h7-10,13-14,16,18,22H,5-6,11-12,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHRMLJGWQCIBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4CC4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-cyclopropanecarbonyl-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline can be achieved through a combination of synthetic methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is used to form the diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization. This method is known for its efficiency and convenience in producing chiral tetrahydroisoquinoline derivatives.
Chemical Reactions Analysis
2-cyclopropanecarbonyl-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Suzuki–Miyaura coupling can be employed to form carbon-carbon bonds, utilizing boron reagents and palladium catalysts.
Scientific Research Applications
2-cyclopropanecarbonyl-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing novel biologically active compounds with potential therapeutic effects.
Biological Studies: The compound’s diverse biological activities make it a valuable tool for studying various biological processes and pathways.
Pharmaceutical Development: It is used in the development of drugs targeting diseases such as cancer, viral infections, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-cyclopropanecarbonyl-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications at Position 2
The substituent at position 2 critically influences reactivity, binding affinity, and metabolic stability.
*Calculated based on structural analysis.
- Cyclopropanecarbonyl vs. Chlorine serves as a leaving group in nucleophilic substitutions, enabling further derivatization .
- Acetamide () : The acetamide in Compound 51 facilitates hydrogen bonding, critical for orexin-1 receptor binding. The cyclopropanecarbonyl group may instead engage in hydrophobic interactions .
Substituents at Position 1
Position 1 modifications alter steric bulk and electronic effects:
*Estimated using fragment-based methods.
- Phenoxy vs. Phenethyl (): The phenoxy group in the target compound introduces an ether linkage, reducing flexibility compared to phenethyl chains. This may limit conformational adaptability in binding pockets .
- Isopropyl vs. Trifluoromethyl () : The isopropyl group increases hydrophobicity, whereas trifluoromethyl groups enhance electronegativity and oxidative stability .
Biological Activity
The compound 2-cyclopropanecarbonyl-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline (CAS No. 449765-24-6) is a synthetic derivative of tetrahydroisoquinoline, an important structural motif in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on available literature.
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of the tetrahydroisoquinoline core followed by functionalization. Recent studies have highlighted various synthetic routes, including:
- Pomeranz-Fritsch-Bobbitt Cyclization : This method has been employed to form the tetrahydroisoquinoline structure effectively.
- Petasis Reaction : Used for incorporating specific substituents that enhance biological activity.
These methods have shown to yield high purity and specific stereochemistry, which is crucial for biological efficacy.
The biological activity of 2-cyclopropanecarbonyl-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline has been investigated in various studies:
- Inhibition of Enzymatic Activity : Preliminary data suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and pharmacokinetics.
- Neuroprotective Effects : Similar compounds in the tetrahydroisoquinoline family have demonstrated neuroprotective properties, suggesting that this compound may also exhibit protective effects against neurodegenerative diseases.
Case Studies
Several studies have evaluated the biological effects of related compounds:
- Neuroprotection in Animal Models : In studies involving rodent models of Parkinson's disease, derivatives of tetrahydroisoquinoline have shown promise in reducing neuroinflammation and protecting dopaminergic neurons.
- Anticancer Properties : Compounds structurally related to 2-cyclopropanecarbonyl-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline have been tested for anticancer activity, particularly against breast cancer cell lines.
Efficacy Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
